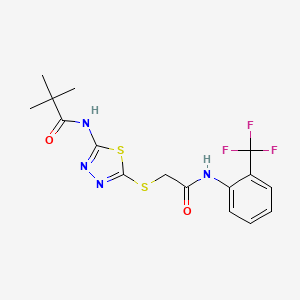
N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a useful research compound. Its molecular formula is C16H17F3N4O2S2 and its molecular weight is 418.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is DNA, specifically the minor groove of the DNA duplex . This interaction with DNA suggests that the compound may have potential applications in the treatment of diseases that involve DNA, such as cancer.
Mode of Action
The compound interacts with its target, the DNA duplex, by binding within the minor groove . This binding results in the formation of a stable complex through a process known as static quenching . The compound’s strong binding affinity for double-helical DNA, particularly within the minor groove, is a key aspect of its mode of action .
Pharmacokinetics
Its strong binding affinity for dna suggests that it may have good bioavailability at the cellular level .
Result of Action
The compound’s interaction with DNA, specifically its binding within the minor groove of the DNA duplex, results in the formation of a stable complex . This interaction could potentially interfere with processes such as DNA replication and transcription, thereby exerting a therapeutic effect.
科学的研究の応用
Structural Formula
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. The incorporation of the thiadiazole ring in N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide has been shown to exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria as well as fungal strains .
Anticancer Potential
Research indicates that thiadiazole derivatives can possess anticancer properties. The compound has been explored for its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. Studies have shown that related thiadiazole compounds exhibit cytotoxic effects against different cancer cell lines .
Anti-inflammatory Effects
Thiadiazole derivatives are also recognized for their anti-inflammatory activities. The mechanism may involve the inhibition of pro-inflammatory cytokines and mediators, making them potential candidates for treating inflammatory diseases .
Antiviral Properties
Some studies suggest that thiadiazole compounds could exhibit antiviral activities by interfering with viral replication processes. This area remains under investigation but presents a promising avenue for future research .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the thiadiazole ring.
- Introduction of the trifluoromethyl group.
- Coupling reactions to attach the pivalamide moiety.
Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several thiadiazole derivatives against common pathogens. The compound exhibited MIC (Minimum Inhibitory Concentration) values comparable to established antibiotics, indicating its potential as a new antimicrobial agent .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that this compound significantly inhibited cell growth and induced apoptosis through caspase activation pathways .
特性
IUPAC Name |
2,2-dimethyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2S2/c1-15(2,3)12(25)21-13-22-23-14(27-13)26-8-11(24)20-10-7-5-4-6-9(10)16(17,18)19/h4-7H,8H2,1-3H3,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYWTBBCKOVLIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













